Benzenemethanamine, 3-nitro-N-pentyl-
CAS No.: 90390-06-0
Cat. No.: VC16965752
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90390-06-0 |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | N-[(3-nitrophenyl)methyl]pentan-1-amine |
| Standard InChI | InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3 |
| Standard InChI Key | DEHPRFDGWMBMFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-Nitro-N-pentylbenzenemethanamine (IUPAC name: N-pentyl-3-nitrobenzenemethanamine) consists of a benzene ring substituted with a nitro group (-NO₂) at the 3-position and a methylamine group (-CH₂NH-) at the 1-position, where the amine nitrogen is further alkylated with a pentyl chain (-C₅H₁₁). The molecular formula is C₁₂H₁₈N₂O₂, with a calculated molecular weight of 222.28 g/mol (derived from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .
Key Structural Features:
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Nitro Group: The electron-withdrawing nitro group at the meta position influences electronic distribution, reducing basicity at the amine site and directing electrophilic substitution reactions .
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Pentyl Chain: The hydrophobic pentyl group enhances lipophilicity, as evidenced by a predicted LogP value of 3.35 (analogous to N-pentylbenzylamine) .
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Amine Functionality: The secondary amine may participate in hydrogen bonding or act as a weak base under acidic conditions.
Physicochemical Properties
Physical properties are inferred from structurally related compounds (Table 1) :
The nitro group’s polarity contributes to moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), while the pentyl chain promotes miscibility with nonpolar solvents like hexane .
Synthetic Methodologies
Alkylation of 3-Nitrobenzylamine
A plausible route involves the N-alkylation of 3-nitrobenzylamine with 1-bromopentane under basic conditions (Scheme 1):
Scheme 1:
Reaction Conditions:
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Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the amine .
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) facilitate nucleophilic substitution .
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Temperature: Reflux (~80–100°C) to drive the reaction to completion .
This method mirrors the synthesis of N-pentylbenzylamine, where alkylation yields exceed 70% under optimized conditions .
Reductive Amination
An alternative approach employs reductive amination between 3-nitrobenzaldehyde and pentylamine (Scheme 2):
Scheme 2:
Advantages:
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Avoids handling alkyl halides, which are moisture-sensitive.
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Yields secondary amines directly without intermediate isolation .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
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